Cas no 1286727-25-0 (N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)

N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide
- N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
- N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
- N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
- AKOS024486466
- 1286727-25-0
- F3407-4662
-
- インチ: 1S/C23H25ClN4O3/c1-30-19-7-4-6-17(13-19)20-15-28(26-23(20)27-9-11-31-12-10-27)16-22(29)25-14-18-5-2-3-8-21(18)24/h2-8,13,15H,9-12,14,16H2,1H3,(H,25,29)
- InChIKey: WXNFZOQCXORMJP-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1Cl)(=O)CN1C=C(C2=CC=CC(OC)=C2)C(N2CCOCC2)=N1
計算された属性
- せいみつぶんしりょう: 440.1615184g/mol
- どういたいしつりょう: 440.1615184g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-4662-20mg |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-20μmol |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-2mg |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-40mg |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-1mg |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-4mg |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-10μmol |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-30mg |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-25mg |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-4662-50mg |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286727-25-0 | 50mg |
$160.0 | 2023-09-10 |
N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 関連文献
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamideに関する追加情報
Recent Advances in the Study of N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide (CAS: 1286727-25-0)
The compound N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide (CAS: 1286727-25-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazole core and morpholine substituent, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases implicated in cancer progression. The study utilized in vitro assays and molecular docking simulations to reveal the compound's binding affinity and selectivity, providing a foundation for further structural optimization.
In addition to its kinase inhibitory properties, N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide has also been investigated for its anti-inflammatory effects. A recent preprint on bioRxiv highlighted its ability to suppress pro-inflammatory cytokines in murine models of rheumatoid arthritis. The researchers employed a combination of in vivo experiments and transcriptomic analysis to identify the compound's molecular targets, suggesting its potential as a dual-acting agent for both cancer and inflammatory diseases.
Despite these promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to advance it to clinical trials. Recent efforts have focused on prodrug strategies and formulation optimization to enhance its therapeutic index. A 2024 review in Advanced Drug Delivery Reviews summarized these advancements, emphasizing the need for interdisciplinary collaboration to overcome these hurdles.
In conclusion, N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide represents a compelling candidate for further investigation in the fields of oncology and inflammation. Its multifaceted mechanism of action and recent preclinical successes underscore its potential, while ongoing research aims to refine its properties for clinical application. Future studies should prioritize translational research to bridge the gap between laboratory findings and therapeutic outcomes.
1286727-25-0 (N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide) 関連製品
- 2228494-74-2(1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol)
- 184033-42-9(4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid)
- 50602-76-1(Phloroglucinol-1-beta-O-Glucuronide)
- 2228687-30-5(2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)
- 2172164-51-9((4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine)
- 2248360-09-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonamido)benzoate)
- 1804492-40-7(4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine)
- 2755722-92-8(3-bromo-N-isopropyl-2,6-dimethoxybenzamide)
- 1150561-80-0(5-Bromopyridine-2-sulfonyl Chloride Hydrochloride)
- 955848-10-9(2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide)




